

The Epigenetic Regulator AZ505: A Technical Guide to its Function and Mechanism

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Compound of Interest

Compound Name: AZ505

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[City, State] – [Date] – In the intricate world of epigenetic regulation, small molecules with high specificity and potency are invaluable tools for researchers and drug developers. Among these, **AZ505** has emerged as a significant inhibitor of SMYD2, a protein lysine methyltransferase implicated in a variety of cellular processes and diseases. This technical guide provides an in-depth overview of the function, mechanism of action, and experimental considerations of **AZ505** for professionals in the fields of epigenetics, oncology, and drug discovery.

Core Function and Mechanism of Action

AZ505 is a potent and highly selective small molecule inhibitor of SET and MYND domain-containing protein 2 (SMYD2)[1][2]. SMYD2 is a lysine methyltransferase that plays a crucial role in epigenetic regulation by catalyzing the transfer of a methyl group from the co-factor S-adenosylmethionine (SAM) to the lysine residues of both histone and non-histone proteins[1][3].

The primary mechanism of action of **AZ505** is as a substrate-competitive inhibitor. It achieves this by binding to the peptide substrate binding groove of SMYD2, thereby preventing the enzyme from binding to its natural protein targets[1][3]. This competitive inhibition is dependent on the presence of the cofactor SAM[4]. Isothermal titration calorimetry (ITC) studies have revealed that the binding of **AZ505** to SMYD2 is primarily driven by entropy, suggesting that hydrophobic interactions are the main mediators of this binding[4][5].

Quantitative Data on AZ505 Activity

The potency and selectivity of **AZ505** have been quantified in various biochemical assays. The following table summarizes key quantitative data for **AZ505**.

Parameter	Value	Target	Assay Type	Reference
IC50	0.12 μ M	SMYD2	Biochemical Assay	[1][2][5]
Ki	0.3 μ M	SMYD2	Biochemical Assay	[1]
Kd	0.5 μ M	SMYD2	Isothermal Titration Calorimetry (ITC)	[5]
Selectivity	>600-fold	SMYD2 vs. SMYD3, DOT1L, EZH2	Biochemical Assays	[2][5]

Key Cellular Targets and Downstream Effects

SMYD2 has a broad range of substrates, and by inhibiting its activity, **AZ505** can modulate numerous cellular pathways.

Histone Substrates

SMYD2 is known to methylate several key lysine residues on histones, including:

- Histone H3 at lysine 4 (H3K4)[3][4]
- Histone H3 at lysine 36 (H3K36)[3][4]
- Histone H4 at lysine 20 (H4K20)[3]

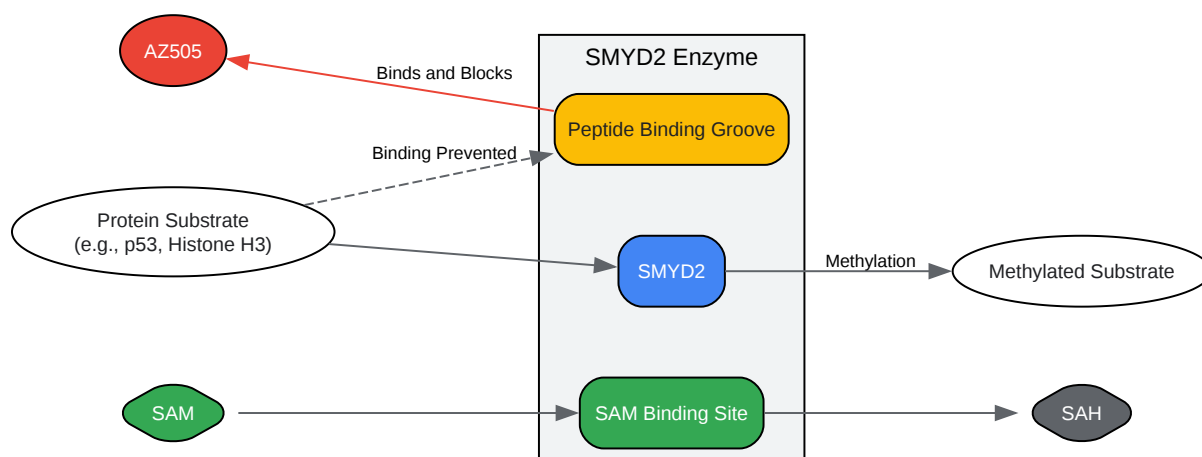
These histone modifications are critical for regulating chromatin structure and gene expression. Histone methylation can either promote or repress gene transcription depending on the specific site and the degree of methylation[3].

Non-Histone Substrates and Signaling Pathways

Beyond histones, SMYD2 methylates a variety of non-histone proteins, leading to diverse functional consequences. **AZ505**, by inhibiting this activity, can impact several signaling pathways:

- p53 and Rb: SMYD2-mediated methylation of the tumor suppressor proteins p53 and Rb can alter their function. Inhibition by **AZ505** can therefore influence cell cycle progression and apoptosis[1][6].
- BMP Signaling: **AZ505** has been shown to suppress the phosphorylation of Smad1/5 induced by bone morphogenetic protein 2 (BMP2)[2][6]. This suggests an inhibitory role for **AZ505** in the BMP signaling pathway.
- STAT3 and NF- κ B (p65): In certain cancer cells, **AZ505** treatment leads to decreased methylation and phosphorylation of STAT3 and p65, key components of inflammatory and survival pathways[5].
- c-Myc: Treatment with **AZ505** can result in the decreased expression of the oncoprotein c-Myc in prostate cancer cells[3][4].

The following diagram illustrates the inhibitory effect of **AZ505** on the SMYD2-mediated methylation of its key substrates.



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Figure 1: Mechanism of **AZ505** as a substrate-competitive inhibitor of SMYD2.

Experimental Protocols

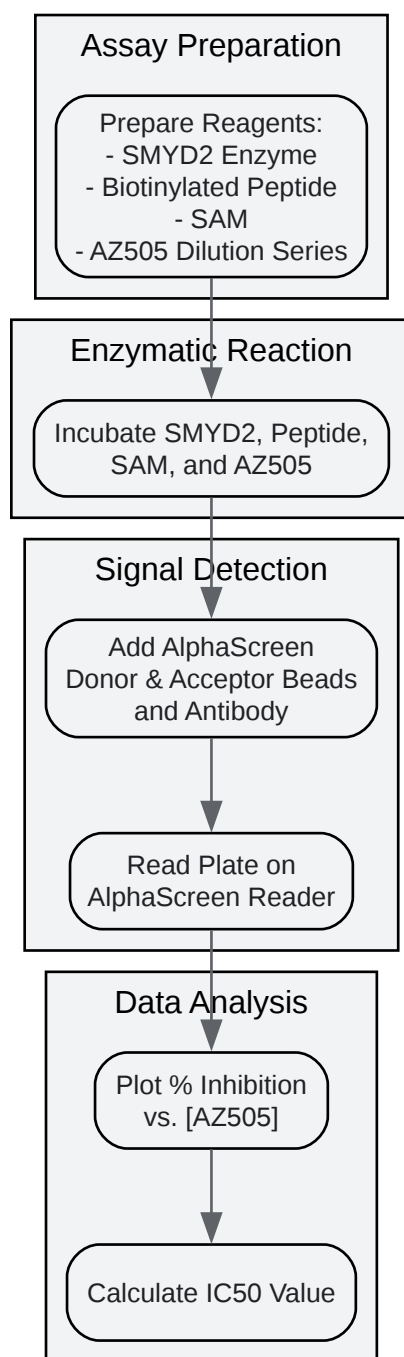
In Vitro SMYD2 Inhibition Assay (AlphaScreen)

A common method to determine the IC₅₀ of inhibitors like **AZ505** is the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology[3].

Methodology:

- Reagents: Recombinant human SMYD2 enzyme, biotinylated peptide substrate (e.g., a p53-derived peptide), S-adenosylmethionine (SAM), AlphaScreen streptavidin donor beads, and anti-methyl-lysine antibody conjugated to AlphaScreen acceptor beads.
- Procedure:
 - The enzymatic reaction is performed in a microplate by incubating SMYD2, the biotinylated peptide substrate, and SAM in a suitable buffer.
 - A dilution series of **AZ505** is added to the reaction wells.
 - The reaction is allowed to proceed for a set time at a controlled temperature.
 - The reaction is stopped, and the AlphaScreen beads and antibody are added.
- Detection: If the peptide substrate is methylated by SMYD2, the antibody binds to the methylated lysine. The proximity of the donor and acceptor beads (brought together by the biotin-streptavidin and antibody-methyl-lysine interactions) results in the generation of a chemiluminescent signal upon excitation.
- Data Analysis: The signal intensity is measured, and the IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

The following diagram outlines the workflow for an AlphaScreen-based SMYD2 inhibition assay.



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Figure 2: Workflow for determining the IC₅₀ of **AZ505** using an AlphaScreen assay.

Isothermal Titration Calorimetry (ITC)

ITC is used to directly measure the binding affinity (K_d), stoichiometry, and thermodynamics of the interaction between **AZ505** and SMYD2[4][5].

Methodology:

- **Sample Preparation:** A solution of purified SMYD2 is placed in the sample cell of the calorimeter, and a solution of **AZ505** is loaded into the injection syringe.
- **Titration:** Small aliquots of the **AZ505** solution are injected into the SMYD2 solution at constant temperature.
- **Heat Measurement:** The heat change associated with each injection is measured. This heat change is proportional to the amount of binding that occurs.
- **Data Analysis:** The heat changes are plotted against the molar ratio of **AZ505** to SMYD2. The resulting binding isotherm is then fitted to a binding model to determine the dissociation constant (K_d), binding stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

Applications in Research and Drug Development

The high selectivity and potency of **AZ505** make it a valuable tool for:

- **Target Validation:** Elucidating the specific roles of SMYD2 in various biological processes and diseases.
- **Preclinical Studies:** Investigating the therapeutic potential of SMYD2 inhibition in models of cancer, fibrosis, and other diseases where SMYD2 is overexpressed or hyperactive^{[1][3]}. For instance, **AZ505** has been shown to reduce tumor growth in vivo in triple-negative breast cancer models^[2].
- **Drug Discovery:** Serving as a lead compound for the development of novel epigenetic therapies targeting protein methyltransferases.

In conclusion, **AZ505** is a powerful and specific chemical probe for interrogating the function of the epigenetic writer SMYD2. Its well-characterized mechanism of action and quantifiable effects on cellular pathways provide a solid foundation for its use in both basic research and translational drug development.

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